

Spectroscopic Profile of 2-Allylcyclohexanone: A Technical Guide

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Compound of Interest

Compound Name: 2-Allylcyclohexanone

Cat. No.: B1266257

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Allylcyclohexanone**, a key intermediate in organic synthesis. The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

2-Allylcyclohexanone ($C_9H_{14}O$, Mol. Wt.: 138.21 g/mol) is a versatile building block in the synthesis of various complex organic molecules. Its chemical structure, featuring a cyclohexanone ring substituted with an allyl group at the α -position, gives rise to a distinct spectroscopic fingerprint. Understanding these spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry.

Spectroscopic Data

The following sections present the available spectroscopic data for **2-Allylcyclohexanone** in a structured format, facilitating easy reference and comparison.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Allylcyclohexanone** exhibits characteristic absorption bands corresponding to its functional groups. The data presented in Table 1 highlights the key vibrational frequencies.

Table 1: Infrared (IR) Absorption Data for **2-Allylcyclohexanone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3076	Medium	=C-H stretch (alkene)
~2935	Strong	C-H stretch (alkane)
~2861	Strong	C-H stretch (alkane)
~1711	Strong	C=O stretch (ketone)
~1641	Medium	C=C stretch (alkene)
~1448	Medium	CH ₂ scissoring
~996	Medium	=C-H bend (alkene)
~912	Medium	=C-H bend (alkene)

The strong absorption at approximately 1711 cm⁻¹ is indicative of the carbonyl group of a six-membered cyclic ketone. The bands around 3076 cm⁻¹ and 1641 cm⁻¹ confirm the presence of the allyl group's C=C double bond and its associated vinylic C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, publicly available high-resolution ¹H and ¹³C NMR data for **2-Allylcyclohexanone** is limited. However, based on its structure and established principles of NMR spectroscopy, the expected chemical shifts and multiplicities can be predicted as outlined in Tables 2 and 3.

Table 2: Predicted ¹H NMR Chemical Shifts for **2-Allylcyclohexanone**

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity
Allyl CH=	5.6 - 5.9	ddt
Allyl =CH ₂	4.9 - 5.1	m
Cyclohexanone α-CH	2.2 - 2.6	m
Allyl -CH ₂ -	2.0 - 2.4	m
Cyclohexanone ring -CH ₂ -	1.5 - 2.1	m

The protons of the allyl group are expected to appear in the downfield region typical for vinylic protons (δ 4.9-5.9 ppm). The protons on the cyclohexanone ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.

Table 3: Predicted ^{13}C NMR Chemical Shifts for **2-Allylcyclohexanone**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O	~211
Allyl -CH=	~135
Allyl =CH ₂	~117
Cyclohexanone α -CH	~50
Allyl -CH ₂ -	~35
Cyclohexanone ring -CH ₂ -	25 - 42

The carbonyl carbon is the most deshielded and will appear at the lowest field (~211 ppm). The sp^2 carbons of the allyl group are expected around 117-135 ppm, while the sp^3 carbons of the cyclohexanone ring and the allyl side chain will resonate at higher fields.

Mass Spectrometry (MS)

The mass spectrum of **2-Allylcyclohexanone** would be expected to show a molecular ion peak (M^+) at m/z 138. The fragmentation pattern is anticipated to be characteristic of cyclic ketones and allylic compounds.

Table 4: Expected Key Fragments in the Mass Spectrum of **2-Allylcyclohexanone**

m/z	Proposed Fragment
138	$[M]^+$ (Molecular Ion)
97	$[M - C_3H_5]^+$ (Loss of allyl group)
69	$[C_5H_9]^+$
55	$[C_4H_7]^+$
41	$[C_3H_5]^+$ (Allyl cation)

Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones. The loss of the allyl group (C_3H_5 , mass 41) to give a fragment at m/z 97 is expected to be a significant peak. The allyl cation itself at m/z 41 is also anticipated to be a prominent fragment.

Experimental Protocols

While specific experimental details for the cited data are not available, the following are general protocols for obtaining the spectroscopic data for a liquid ketone like **2-Allylcyclohexanone**.

Infrared (IR) Spectroscopy

- Technique: Attenuated Total Reflectance (ATR) or Neat Liquid Film.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: For ATR, a drop of the neat liquid is placed directly on the ATR crystal. For a neat liquid film, a drop of the sample is placed between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: A background spectrum is first recorded. The sample spectrum is then acquired, typically over a range of $4000\text{--}400\text{ cm}^{-1}$. Multiple scans are averaged to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).

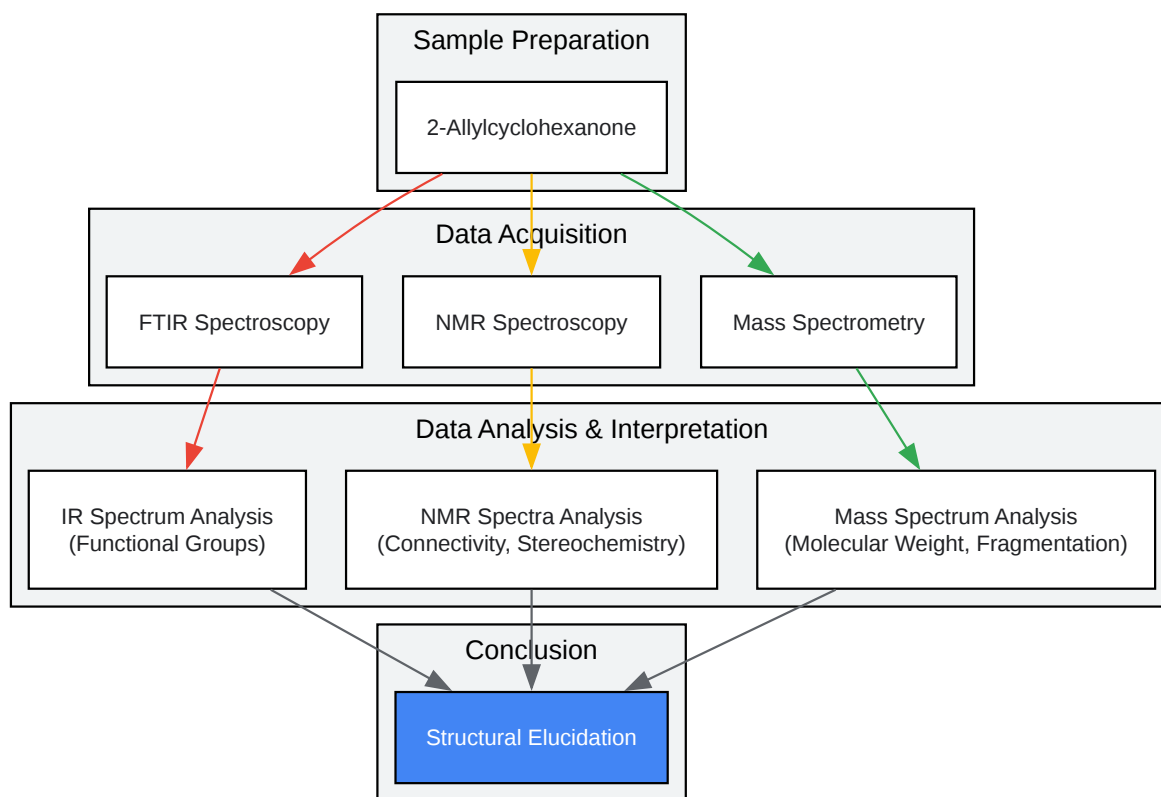
- **Sample Preparation:** Approximately 5-10 mg of **2-Allylcyclohexanone** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- **¹H NMR Acquisition:** A standard one-pulse sequence is used. Key parameters include the spectral width, acquisition time, and relaxation delay.
- **¹³C NMR Acquisition:** A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

- **Technique:** Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
- **Sample Preparation:** A dilute solution of **2-Allylcyclohexanone** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
- **GC Separation:** The sample is injected into a gas chromatograph equipped with a suitable capillary column to separate the compound from any impurities.
- **MS Analysis:** The eluent from the GC is introduced into the mass spectrometer. In EI, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio and detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Allylcyclohexanone**.



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Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of **2-Allylcyclohexanone**. For definitive structural confirmation and analysis, it is recommended to acquire high-resolution spectra under well-defined experimental conditions.

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